molecular formula C16H15ClN4O3 B2485246 N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide CAS No. 1396868-07-7

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

Cat. No.: B2485246
CAS No.: 1396868-07-7
M. Wt: 346.77
InChI Key: NWNAVAFWWIZBJL-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H15ClN4O3 and its molecular weight is 346.77. The purity is usually 95%.
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Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C16_{16}H15_{15}ClN4_4O3_3
  • Molecular Weight: 346.77 g/mol
  • CAS Number: 1396868-07-7

Structural Features:
The compound features a chloro-substituted phenyl ring and a pyrrol moiety, linked through an oxalamide functional group. The presence of electron-withdrawing groups such as chlorine and cyano enhances its reactivity and potential biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor , particularly against kinases involved in cell cycle regulation and signal transduction pathways. This inhibition could disrupt uncontrolled cell division, making the compound a candidate for cancer therapeutics.

Enzyme Target Inhibition Type Potential Application
KinasesCompetitiveCancer treatment
Other EnzymesNon-competitiveAntiparasitic therapies

Anticancer Properties

In vivo studies have shown that derivatives of similar compounds exhibit significant anticancer effects. For instance, the sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline) demonstrated promising results against Ehrlich ascites carcinoma (EAC) cells, suggesting that related compounds may share similar mechanisms .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. The cyano and chloro groups significantly influence the binding affinity and specificity of the compound. Ongoing research aims to elucidate these interactions further to understand its biological effects comprehensively.

Case Studies and Research Findings

Several studies have evaluated the biological activity of oxalamide derivatives, highlighting their potential in various therapeutic areas:

  • Antiparasitic Activity : Preliminary studies suggest that this compound may possess antiparasitic properties, indicating further avenues for exploration in drug development.
  • Antioxidant Effects : Similar compounds have shown antioxidant properties, contributing to their overall therapeutic potential against oxidative stress-related diseases .
  • Histopathological Evaluations : Studies involving related compounds have confirmed improvements in liver and kidney tissues without apparent adverse effects, indicating a favorable safety profile for further development .

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3/c1-21-6-2-3-13(21)14(22)9-19-15(23)16(24)20-12-7-11(17)5-4-10(12)8-18/h2-7,14,22H,9H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNAVAFWWIZBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.